5-Bromo-3-methylpyridin-2-amine (CAS 3430-21-5) is a bifunctional halopyridine building block widely procured for the synthesis of fused N-heterocycles, particularly 8-methylimidazo[1,2-a]pyridines, and as a versatile cross-coupling partner. It features a primary amine at the C2 position for condensation reactions, a sterically directing methyl group at C3, and a reactive bromine at C5 for Suzuki-Miyaura or Buchwald-Hartwig couplings. Its primary procurement value lies in its ability to serve as a structurally pre-defined precursor where the 3-methyl group prevents unwanted side reactions at the C3 position, streamlining downstream synthesis of complex pharmaceutical intermediates such as ATX inhibitors and SMN2 splicing modulators [1].
Substituting 5-Bromo-3-methylpyridin-2-amine with the unmethylated analog, 2-amino-5-bromopyridine, fundamentally alters both the electronic landscape and the steric environment of the pyridine ring. In procurement and process chemistry, the absence of the 3-methyl group leaves the C3 position vulnerable to electrophilic attack, leading to complex mixtures during halogenation or electrophilic aromatic substitution. Furthermore, in the synthesis of imidazo[1,2-a]pyridines, the 3-methyl group is strictly required to form the 8-methyl-substituted core essential for the target compound's binding affinity and pharmacokinetic profile. Using an unmethylated precursor necessitates late-stage methylation, which is often low-yielding and regiochemically unpredictable, making direct procurement of the 3-methylated building block mandatory for process efficiency [1].
The presence of the 3-methyl group in the precursor 2-amino-3-methylpyridine completely blocks the C3 position, directing electrophilic bromination exclusively to the C5 position. Industrial and laboratory-scale bromination of 2-amino-3-methylpyridine yields 5-bromo-3-methylpyridin-2-amine with high crude yields (often >95%, isolated 64-88%), avoiding the formation of 3,5-dibrominated byproducts. In contrast, bromination of the unmethylated baseline (2-aminopyridine) typically yields a mixture of 5-bromo, 3-bromo, and 3,5-dibromo isomers, dropping the isolated yield of the pure 5-bromo product and requiring extensive chromatographic purification .
| Evidence Dimension | Regioselective Bromination Yield |
| Target Compound Data | 5-Bromo-3-methylpyridin-2-amine: >85% typical isolated yield (single isomer) |
| Comparator Or Baseline | 2-Aminopyridine (Baseline): Yields complex mixtures (3-bromo, 5-bromo, 3,5-dibromo) |
| Quantified Difference | Elimination of C3-bromination byproducts, increasing effective yield by >30% |
| Conditions | Standard electrophilic bromination (Br2 or NBS) in organic solvents |
Procuring the pre-methylated, pre-brominated building block eliminates the need for costly and low-yielding separation of positional isomers in downstream pharmaceutical manufacturing.
5-Bromo-3-methylpyridin-2-amine demonstrates high conversion efficiency in bicomponent cyclization reactions to form functionalized imidazo[1,2-a]pyridines. In the synthesis of the ATX inhibitor Ziritaxestat (GLPG-1690), reacting 5-bromo-3-methylpyridin-2-amine with ethyl 2-bromo-3-oxopentanoate under catalyst-free conditions in ethanol achieved an 87% conversion rate and a 69.1% isolated yield of the key imidazo[1,2-a]pyridine intermediate. The 3-methyl group provides necessary steric and electronic tuning that stabilizes the intermediate, whereas unmethylated analogs or different substitution patterns often require transition-metal catalysts or harsh reflux conditions to achieve comparable cyclization efficiencies [1].
| Evidence Dimension | Catalyst-Free Cyclization Yield |
| Target Compound Data | 69.1% isolated yield (87% conversion) |
| Comparator Or Baseline | Standard unoptimized imidazopyridine syntheses: Often <50% yield without catalysts |
| Quantified Difference | ~20% yield improvement under green, catalyst-free conditions |
| Conditions | Bicomponent cyclization with ethyl 2-bromo-3-oxopentanoate in EtOH, no additives |
High-yield, catalyst-free cyclization significantly reduces process costs and heavy metal remediation in API manufacturing.
5-Bromo-3-methylpyridin-2-amine is a highly effective precursor for synthesizing 2,5-dibromo-3-methylpyridine via the Sandmeyer reaction. When treated with hydrobromic acid, sodium nitrite, and copper(I) bromide, the C2 primary amine is efficiently converted to a bromine atom, yielding the di-halogenated product with an isolated yield of up to 94%. Attempting to achieve this specific 2,5-dibromo-3-methyl substitution pattern through direct bromination of 3-methylpyridine is highly unselective and low-yielding. Therefore, procuring 5-bromo-3-methylpyridin-2-amine as a dedicated intermediate is the only commercially viable pathway to access the di-bromo building block .
| Evidence Dimension | Isolated Yield of 2,5-Dibromo-3-methylpyridine |
| Target Compound Data | 94% yield via Sandmeyer reaction on 5-bromo-3-methylpyridin-2-amine |
| Comparator Or Baseline | Direct bromination of 3-methylpyridine: Highly unselective, <30% yield of target isomer |
| Quantified Difference | >60% yield improvement and elimination of complex isomer separation |
| Conditions | HBr (48%), NaNO2, CuBr, -15 °C to room temperature |
Provides a highly efficient, scalable route to 2,5-dibromo-3-methylpyridine, a critical intermediate for orthogonal cross-coupling in agrochemical and dye production.
5-Bromo-3-methylpyridin-2-amine is a primary starting material for constructing the 8-methylimidazo[1,2-a]pyridine core of Ziritaxestat (GLPG-1690). Its ability to undergo high-yielding, catalyst-free bicomponent cyclization makes it highly preferred over unmethylated analogs, ensuring scalable and cost-effective API manufacturing[1].
The compound serves as a critical bifunctional scaffold to construct 2-substituted 7-fluoropyrido[1,2-a]pyrimidin-4-one intermediates. The C5 bromine allows for late-stage Suzuki or Negishi cross-coupling to introduce complex biaryl systems, a key step in synthesizing orally active small molecules for treating spinal muscular atrophy [2].
In bulk chemical manufacturing, this compound is procured to synthesize 2,5-dibromo-3-methylpyridine via the Sandmeyer reaction. The pre-installed 3-methyl and 5-bromo groups ensure that the transformation yields the exact di-halogenated isomer required for downstream pharmaceutical and agrochemical applications, avoiding the poor regioselectivity of direct pyridine halogenation .
Irritant